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molecular formula C12H13BrN2O3 B8490394 Ethyl 3-(5-bromo-2-pyridyl)-5-methyl-4H-isoxazole-5-carboxylate

Ethyl 3-(5-bromo-2-pyridyl)-5-methyl-4H-isoxazole-5-carboxylate

Cat. No. B8490394
M. Wt: 313.15 g/mol
InChI Key: DBSRQLSGMFNMSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09181234B2

Procedure details

To the solution of 5-bromo-N-hydroxy-pyridine-2-carboximidoyl chloride (0.6 g, 2.56 mmol) in EtOAc (15 mL) was added ethyl methacrylate (1.5 mL, 13.33 mmol) at 0° C. The mixture was stirred at the same temperature for 10 min followed by addition of triethyl amine (0.35 mL, 2.82 mmol) then stirred at 0° C. for 1 h. After completion (by TLC), the residue was poured into 100 mL of ice-cold water followed by extraction with EtOAc (3×100 mL). The combined organics were washed with brine, dried over anhydrous Na2SO4, filtered and evaporated under reduced pressure. The crude residue was purified over 100-200 M silica-gel using 5.0% EtOAc:hexane to obtain a white solid product (0.70 g, 88% yield). 1H NMR (DMSO-d6): δ 1.19 (t, J=7.20 Hz, 3H), 1.60 (s, 3H), 3.41 (m, 1H), 3.86 (m, 1H), 4.16 (q, J=7.20 Hz, 2H), 7.87 (d, J=8.4 Hz, 1H), 8.14 (d, J=2.4 Hz, 1H) and 8.79 (s, 1H).
Quantity
0.6 g
Type
reactant
Reaction Step One
Quantity
1.5 mL
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0.35 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
100 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
88%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[CH:4][C:5]([C:8](Cl)=[N:9][OH:10])=[N:6][CH:7]=1.[C:12]([O:17][CH2:18][CH3:19])(=[O:16])[C:13]([CH3:15])=[CH2:14].C(N(CC)CC)C.CCCCCC>CCOC(C)=O>[Br:1][C:2]1[CH:3]=[CH:4][C:5]([C:8]2[CH2:14][C:13]([CH3:15])([C:12]([O:17][CH2:18][CH3:19])=[O:16])[O:10][N:9]=2)=[N:6][CH:7]=1

Inputs

Step One
Name
Quantity
0.6 g
Type
reactant
Smiles
BrC=1C=CC(=NC1)C(=NO)Cl
Name
Quantity
1.5 mL
Type
reactant
Smiles
C(C(=C)C)(=O)OCC
Name
Quantity
15 mL
Type
solvent
Smiles
CCOC(=O)C
Step Two
Name
Quantity
0.35 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
ice
Quantity
100 mL
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCCC

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred at the same temperature for 10 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
then stirred at 0° C. for 1 h
Duration
1 h
EXTRACTION
Type
EXTRACTION
Details
followed by extraction with EtOAc (3×100 mL)
WASH
Type
WASH
Details
The combined organics were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The crude residue was purified over 100-200 M silica-gel

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
BrC=1C=CC(=NC1)C1=NOC(C1)(C(=O)OCC)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.7 g
YIELD: PERCENTYIELD 88%
YIELD: CALCULATEDPERCENTYIELD 87.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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